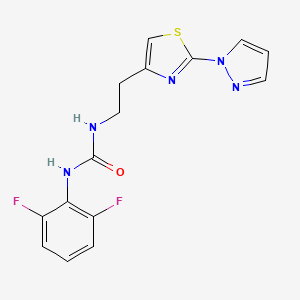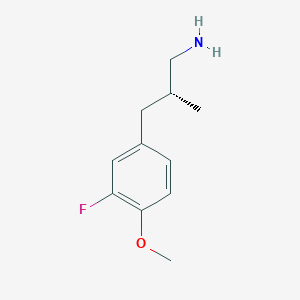
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine, also known as FMA, is a chemical compound that belongs to the class of phenethylamines. FMA is a relatively new psychoactive substance that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine acts by inhibiting the reuptake of serotonin and dopamine, which increases the concentration of these neurotransmitters in the synaptic cleft. This leads to an increase in the activation of postsynaptic receptors, which results in the modulation of various physiological and behavioral processes.
Biochemical and Physiological Effects:
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine has been shown to have several biochemical and physiological effects, including increased serotonin and dopamine levels in the brain, increased neuronal activity, and modulation of various neurotransmitter systems. (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
The advantages of using (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine in lab experiments include its selectivity for serotonin and dopamine reuptake inhibition, its potential therapeutic applications, and its relatively low toxicity. However, the limitations of using (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine in lab experiments include its limited availability, the need for specialized equipment for its synthesis, and the lack of information on its long-term effects.
将来の方向性
For research on (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine include the investigation of its potential therapeutic applications in the treatment of various psychiatric and neurological disorders, the characterization of its long-term effects, and the development of more efficient synthesis methods. Additionally, the development of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine analogs and the investigation of their pharmacological properties could provide valuable insights into the mechanism of action of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine and its potential therapeutic applications.
Conclusion:
In conclusion, (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine is a promising psychoactive substance that has gained attention in the scientific community due to its potential therapeutic applications. (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine acts as a selective serotonin reuptake inhibitor and a dopamine reuptake inhibitor, which makes it a promising candidate for the treatment of various psychiatric and neurological disorders. Further research is needed to fully understand the pharmacological properties of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine and its potential therapeutic applications.
合成法
The synthesis method of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine involves the reaction of 3-fluoro-4-methoxybenzaldehyde with 2-methyl-1-propanamine in the presence of a reducing agent. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The purity of the product can be determined by analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine has been studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders such as depression, anxiety, and Parkinson's disease. (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI), which makes it a promising candidate for the treatment of these disorders.
特性
IUPAC Name |
(2R)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-8(7-13)5-9-3-4-11(14-2)10(12)6-9/h3-4,6,8H,5,7,13H2,1-2H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXBFUQDCBANEE-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

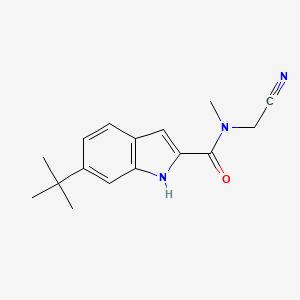
![4-Chloro-2-methyl-6-[(phenylsulfinyl)methyl]pyrimidine](/img/structure/B2433729.png)
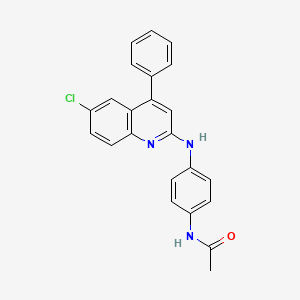
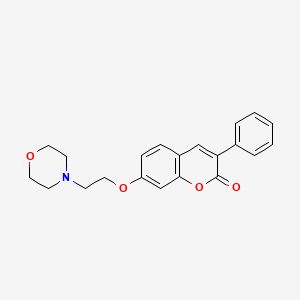
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2433734.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2433735.png)

![2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride](/img/structure/B2433737.png)
![N-(4-ethylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2433739.png)
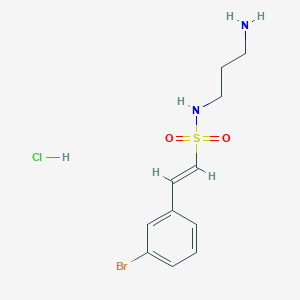
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2433746.png)
![2-chloro-N-{[3-fluoro-4-(piperazin-1-yl)phenyl]methyl}pyridine-3-carboxamide hydrochloride](/img/structure/B2433748.png)

